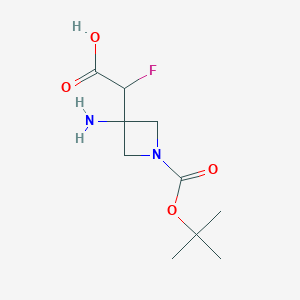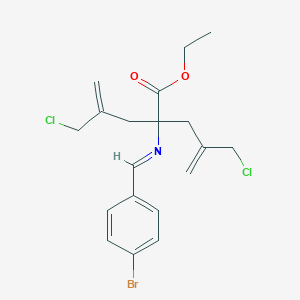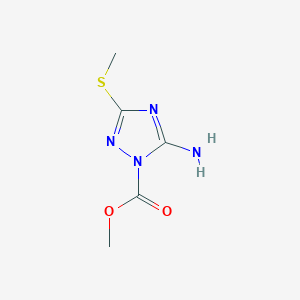
(R)-2-(Thiophen-3-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(Thiophen-3-yl)piperidine is a chiral compound featuring a piperidine ring substituted with a thiophene group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Thiophen-3-yl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as thiophene and piperidine.
Formation of Intermediate: The thiophene ring is functionalized to introduce a suitable leaving group, such as a halide.
Nucleophilic Substitution: The functionalized thiophene undergoes nucleophilic substitution with piperidine to form the desired product.
Chiral Resolution: The racemic mixture is resolved using chiral chromatography or other resolution techniques to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production methods for ®-2-(Thiophen-3-yl)piperidine may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques to isolate the desired enantiomer with high purity.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(Thiophen-3-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the piperidine ring can lead to the formation of secondary amines.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Reagents like lithium aluminum hydride or sodium borohydride for reduction reactions.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Secondary amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
®-2-(Thiophen-3-yl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its electronic properties and potential use in organic electronics.
Biological Studies: It serves as a probe in biological studies to understand its interaction with biological targets.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of ®-2-(Thiophen-3-yl)piperidine involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues, while the piperidine ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(Thiophen-3-yl)piperidine: The enantiomer of the compound with different stereochemistry.
4-(Thiophen-3-yl)piperidine: A structural isomer with the thiophene group at the 4-position.
Thiophene-substituted piperidines: Other derivatives with different substitution patterns on the piperidine ring.
Uniqueness
®-2-(Thiophen-3-yl)piperidine is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its enantiomers and isomers. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C9H13NS |
|---|---|
Peso molecular |
167.27 g/mol |
Nombre IUPAC |
(2R)-2-thiophen-3-ylpiperidine |
InChI |
InChI=1S/C9H13NS/c1-2-5-10-9(3-1)8-4-6-11-7-8/h4,6-7,9-10H,1-3,5H2/t9-/m1/s1 |
Clave InChI |
UHVATRZTCVVMRN-SECBINFHSA-N |
SMILES isomérico |
C1CCN[C@H](C1)C2=CSC=C2 |
SMILES canónico |
C1CCNC(C1)C2=CSC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(7-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12864568.png)

![Methyl 3-{[2-(aminocarbonyl)-5-(4-methoxyphenyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B12864597.png)

